![molecular formula C21H18N4O2S2 B2967750 N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide CAS No. 1021092-85-2](/img/structure/B2967750.png)
N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule with multiple functional groups, including a thiophene, a carboxamide, a methoxyphenyl group, and a 1,3,4-thiadiazol group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are often synthesized through stepwise alkylation and acylation reactions . For example, the 5-amino-1,3,4-thiadiazole-2-thiol is used as a starting reagent, and the synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Unfortunately, specific structural information for this compound is not available .Scientific Research Applications
Synthesis and Characterization
Research in this area focuses on the development and characterization of new compounds for potential therapeutic uses. For instance, the synthesis of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives has been explored, with compounds characterized by their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014). Another study synthesized novel compounds derived from Visnaginone and Khellinone, exhibiting anti-inflammatory and analgesic properties, indicating potential as pain management and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Photodynamic Therapy Applications
A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups highlights their high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Activities
Compounds exhibiting antibacterial and antifungal activities have been synthesized, such as thiophene-3-carboxamide derivatives showing activity against various microbial strains, suggesting their potential use in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Antimicrobial and Antifungal Agent Synthesis
The synthesis of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives has been investigated for their potential as antibacterial and antifungal agents, underscoring the broad spectrum of applications these compounds may have in addressing various infections (Ameen & Qasir, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains a thiadiazole ring, which is found in many biologically active compounds. Thiadiazole derivatives have been studied for their antimicrobial and anticancer activities .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Many thiadiazole derivatives have been found to interfere with the biosynthesis of certain bacterial lipids .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, thiadiazole derivatives have shown antimicrobial and anticancer activities .
properties
IUPAC Name |
N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-25(16-9-11-17(27-2)12-10-16)21-24-23-20(29-21)14-5-7-15(8-6-14)22-19(26)18-4-3-13-28-18/h3-13H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJWLHOWQQZZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide |
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